molecular formula C17H17F3N4OS B2593476 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1171325-08-8

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2593476
CAS No.: 1171325-08-8
M. Wt: 382.41
InChI Key: QIGZJLZZVNPHKO-UHFFFAOYSA-N
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Description

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a pyrrolidine group and a trifluoromethylphenyl group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.

    Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

    Formation of the thioacetamide linkage: This step involves the reaction of the pyrimidine derivative with a thioacetamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, boronic acids, and organometallic reagents are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine and pyrimidine moieties can contribute to binding affinity and specificity.

Comparison with Similar Compounds

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be compared with other heterocyclic compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thioacetamide derivatives: Compounds with similar thioacetamide linkages but different aromatic or heterocyclic groups.

    Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group, which can influence their lipophilicity and biological activity.

Properties

IUPAC Name

2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c18-17(19,20)12-4-3-5-13(8-12)23-15(25)10-26-16-9-14(21-11-22-16)24-6-1-2-7-24/h3-5,8-9,11H,1-2,6-7,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGZJLZZVNPHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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